3-Methyl-2,4,6-tribromoaniline
Overview
Description
3-Methyl-2,4,6-tribromoaniline is a halogenated organic compound . It has a molecular weight of 343.84 and its IUPAC name is 2,4,6-tribromo-3-methylphenylamine .
Synthesis Analysis
The synthesis of 3-Methyl-2,4,6-tribromoaniline could be similar to the synthesis of 2,4,6-tribromoaniline. Aniline undergoes nucleophilic substitution with bromine, even in cold conditions. The bromine atoms enter at the two ortho positions and the para position with the formation of 2,4,6-tribromoaniline .Molecular Structure Analysis
The InChI code for 3-Methyl-2,4,6-tribromoaniline is 1S/C7H6Br3N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 .Physical And Chemical Properties Analysis
3-Methyl-2,4,6-tribromoaniline is a solid substance . Its molecular weight is 343.84 .Scientific Research Applications
Combustion in Flame Retardants
3-Methyl-2,4,6-tribromoaniline has been studied for its role in the combustion of flame retardants. Research by Bindra and Narang (1995) in "Chemosphere" evaluated the combustion of 2,4,6-tribromoaniline in the presence of various substances, analyzing the yields of different toxic products formed under different conditions, such as temperature and oxygen levels (Bindra & Narang, 1995).
Bromination Reactions in Organic Chemistry
Another significant application of 3-Methyl-2,4,6-tribromoaniline is in bromination reactions. Mukarramov (2014) in the "American Chemical Science Journal" studied the reactions of hydrochlorides of dihydropyrimidine-4-ones with N-bromosuccinimide and bromine, providing insights into electrophilic substitution reactions and the formation of perbromides, highlighting the chemical reactivity of bromo derivatives including 3-Methyl-2,4,6-tribromoaniline (Mukarramov, 2014).
Identification in Wine Spoilage
In the field of food chemistry, 3-Methyl-2,4,6-tribromoaniline has been identified as a compound related to 'musty' or 'corked' odors in wine. Chatonnet et al. (2004) in the "Journal of Agricultural and Food Chemistry" discussed how this compound, through its derivatives, can impact the quality of wine, indicating its significance in the food industry and the need for quality control measures (Chatonnet et al., 2004).
Spectroscopic and Structural Analysis
3-Methyl-2,4,6-tribromoaniline has also been the subject of spectroscopic and structural analysis. Haruna et al. (2016) in the "Journal of Molecular Structure" conducted a comparative electronic and spectroscopic analysis of this compound, highlighting its electronic and structural properties, which are essential for understanding its chemical behavior and potential applications (Haruna et al., 2016).
Electrochemical Oxidation Studies
The electrochemical properties of 3-Methyl-2,4,6-tribromoaniline have been explored, particularly in relation to its oxidation kinetics. Brillas et al. (1984) in the "Journal of Electroanalytical Chemistry" investigated its electrochemical oxidation in acid medium, providing insights into its potential applications in electrochemical processes (Brillas et al., 1984).
Safety And Hazards
The safety data sheet for 2,4,6-tribromoaniline, a similar compound, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It’s reasonable to assume that 3-Methyl-2,4,6-tribromoaniline would have similar hazards.
properties
IUPAC Name |
2,4,6-tribromo-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZKZKWJNMBNAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221887 | |
Record name | 3-Methyl-2,4,6-tribromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,4,6-tribromoaniline | |
CAS RN |
71642-16-5 | |
Record name | 2,4,6-Tribromo-3-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71642-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2,4,6-tribromoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071642165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 71642-16-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-2,4,6-tribromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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